2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Descripción general

Descripción

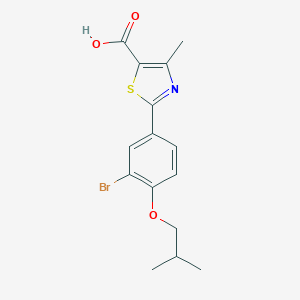

2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a brominated phenyl group, and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by condensing a suitable α-haloketone with thiourea under basic conditions.

Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions:

Substitution Reactions: The bromine atom on the phenyl ring can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols or be hydrolyzed back to the acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Esterification: Ester derivatives with different alkyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmaceutical Development

The primary applications of this compound are in medicinal chemistry and pharmaceutical development . It serves as a lead compound for designing new anticancer drugs and may also have applications in other therapeutic areas due to its diverse biological activities.

Anticancer Potential

Research indicates that 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression and cell proliferation. For instance, interaction studies have shown that it may bind to enzymes or receptors crucial for cancer pathways, making it a candidate for further investigation as an anticancer agent.

Synthesis Pathway

The synthesis of this compound typically involves the alkylation of 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with isobutyl bromide. The process includes several steps, which can be summarized as follows:

- Starting Material : 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

- Reagents : Isobutyl bromide, potassium carbonate, and dimethylformamide.

- Conditions : The reaction is heated at 80-85°C for several hours, followed by workup to isolate the desired product .

The biological activity of this compound has been explored in various studies. It has shown promise not only as an anticancer agent but also in other therapeutic areas due to its potential interactions with biological systems. Techniques such as molecular docking and in vitro assays are commonly employed to assess its binding affinities and biological effects on target proteins.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | Isothiazole ring | Different substitution pattern |

| 4-Methylthiazole-5-carboxylic acid | Simplified thiazole structure | Lacks bromine and complex substituents |

| Ethyl 2-(3-cyan-4-isobutoxyphenyl)-4-methylthiazolecarboxylate | Cyano group instead of bromo | Potentially different biological activity |

This table illustrates variations in substitution patterns that can significantly influence biological properties and applications. The unique combination of bromination and isobutoxy substitution in the target compound may confer distinct pharmacological effects compared to its analogs.

Mecanismo De Acción

The mechanism of action of 2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has a cyano group instead of a bromo group, which can significantly alter its chemical properties and reactivity.

3-Bromomethylphenylboronic acid pinacol ester: This compound features a boronic acid ester group, which can be used in different types of chemical reactions compared to the carboxylic acid group.

Uniqueness

2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the thiazole ring and carboxylic acid group contribute to its potential biological activity and versatility in synthetic chemistry.

Actividad Biológica

2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article reviews the biological activity of this compound, highlighting relevant studies and findings.

- Molecular Formula : C17H20BrNO3S

- Molecular Weight : 398.31 g/mol

- CAS Number : 144060-96-8

Anticancer Activity

Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. A recent investigation into various thiazole compounds revealed that some derivatives possess significant activity against tumor cells, particularly through mechanisms involving the inhibition of key enzymes associated with cancer progression . The specific activity of this compound in this context remains to be thoroughly explored but is a promising area for future research.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, related thiazole compounds often interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with inflammatory responses. The presence of the bromine atom and isobutoxy group may enhance the compound's lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

Case Studies and Research Findings

- Antifungal Testing : In a comparative study of thiazole derivatives, compounds similar to this compound were tested for antifungal activity against common pathogens. Results indicated that modifications in the phenyl ring significantly affect antifungal potency .

- In Vitro Cancer Cell Studies : An investigation into the cytotoxic effects of various thiazole derivatives on cancer cell lines revealed that structural modifications could enhance anticancer activity. While specific data on our compound is scarce, it is hypothesized that similar modifications could yield promising results against specific cancer types .

Propiedades

IUPAC Name |

2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c1-8(2)7-20-12-5-4-10(6-11(12)16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAALAOUSRFRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.